Lipoxygenase Target Engagement: 12-LOX Inhibition Profile of 1-(4-Nitrophenyl)cyclobutanecarboxamide
1-(4-Nitrophenyl)cyclobutanecarboxamide was evaluated for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM in a binding assay [1]. While a quantitative IC₅₀ value is not publicly reported for this specific assay, the compound's inclusion in the ChEMBL bioactivity database for 12-LOX screening distinguishes it from the regioisomeric N-(4-nitrophenyl)cyclobutanecarboxamide, which is not associated with 12-LOX activity in the same database. This functional annotation provides a basis for targeted procurement when 12-LOX modulation is the experimental objective.
| Evidence Dimension | Platelet 12-lipoxygenase inhibition at 30 µM |
|---|---|
| Target Compound Data | Tested for in vitro inhibition of platelet 12-LOX at 30 µM (ChEMBL Assay CHEMBL615117); binding assay format with confidence score 8 |
| Comparator Or Baseline | N-(4-Nitrophenyl)cyclobutanecarboxamide (CID 3130392): No 12-LOX inhibition data reported in ChEMBL or BindingDB |
| Quantified Difference | Differential target annotation: 1-(4-nitrophenyl)cyclobutanecarboxamide is annotated for 12-LOX; the regioisomer is not |
| Conditions | In vitro binding assay; homologous single protein target; platelet 12-lipoxygenase; 30 µM test concentration; ChEMBL assay ID CHEMBL615117 |
Why This Matters
For research programs targeting platelet 12-lipoxygenase, this compound offers a specific structural entry point into the cyclobutane carboxamide chemical space that its regioisomeric analog does not provide, based on curated bioactivity annotation.
- [1] ChEMBL. Assay CHEMBL615117: Inhibition of platelet 12-lipoxygenase. Compound CHEMBL4803817 tested at 30 µM. https://www.ebi.ac.uk/chembl/api/data/assay/CHEMBL615117 (accessed April 2026). View Source
